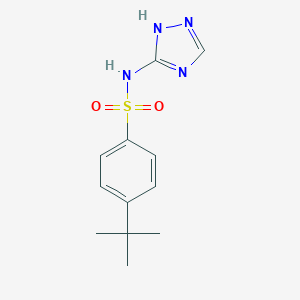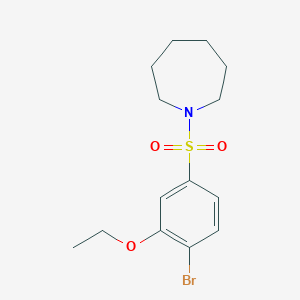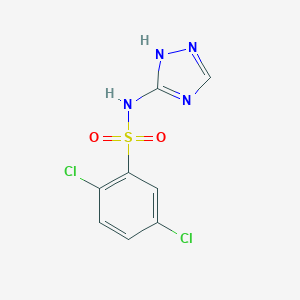
4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide, also known as TBN-TS, is a sulfonamide compound that has been extensively studied for its potential applications in various fields of science. This compound is synthesized through a multi-step process and has been shown to exhibit unique biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. This inhibition leads to a decrease in the production of bicarbonate ions, which are involved in various physiological processes. 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response and tumor growth.
Effets Biochimiques Et Physiologiques
4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide has been shown to exhibit unique biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase enzymes, leading to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ion production can lead to a decrease in the pH of the extracellular environment, which can have various physiological effects. 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide has also been shown to exhibit anti-inflammatory and anti-tumor effects, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase enzymes, making it a useful tool for studying the physiological processes involving these enzymes. 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide has also been shown to exhibit anti-inflammatory and anti-tumor effects, making it a potential candidate for the development of new drugs. However, there are also limitations to the use of 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide in lab experiments. It is a sulfonamide compound, which can lead to potential toxicity and side effects. Additionally, the synthesis method for 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide is complex and time-consuming, which can limit its availability for use in lab experiments.
Orientations Futures
There are several future directions for the study of 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide. One potential direction is the development of new drugs based on the anti-inflammatory and anti-tumor effects of 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide. Another potential direction is the study of the physiological effects of 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide on various tissues and organs. Additionally, the synthesis method for 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide could be further optimized to increase yields and decrease the complexity of the process. Overall, 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide has shown great potential for use in various fields of science and further research is needed to fully explore its potential applications.
Conclusion:
4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide, or 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide, is a sulfonamide compound that has been extensively studied for its potential applications in various fields of science. It is synthesized through a multi-step process and has been shown to exhibit unique biochemical and physiological effects. 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, exhibit anti-inflammatory and anti-tumor effects, and has potential applications in the development of new drugs. Further research is needed to fully explore the potential applications of 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide in various fields of science.
Méthodes De Synthèse
4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide is synthesized through a multi-step process that involves the reaction of tert-butylamine with 4-nitrobenzenesulfonyl chloride, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 4H-1,2,4-triazole-3-thiol to produce 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide. This synthesis method has been extensively studied and optimized to produce high yields of 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide.
Applications De Recherche Scientifique
4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit potent inhibitory effects on carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide has also been shown to exhibit anti-inflammatory and anti-tumor effects, making it a potential candidate for the development of new drugs.
Propriétés
Nom du produit |
4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C12H16N4O2S |
Poids moléculaire |
280.35 g/mol |
Nom IUPAC |
4-tert-butyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H16N4O2S/c1-12(2,3)9-4-6-10(7-5-9)19(17,18)16-11-13-8-14-15-11/h4-8H,1-3H3,(H2,13,14,15,16) |
Clé InChI |
SIKSFNQPEOLKJR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=NN2 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)
![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)




![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)

